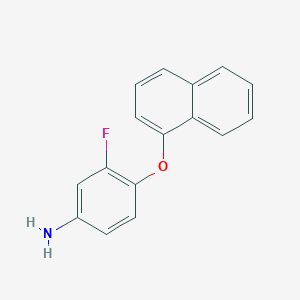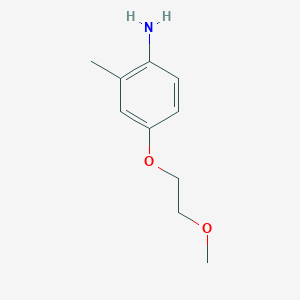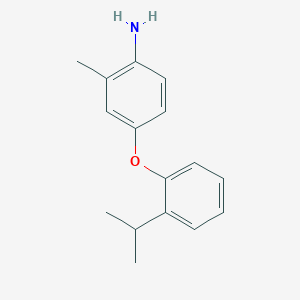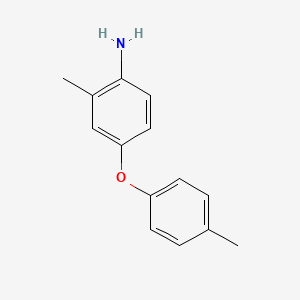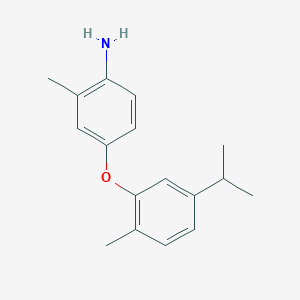
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline
Übersicht
Beschreibung
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline (IPMPA) is a synthetic compound with a wide range of applications in the scientific and pharmaceutical fields. It is used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and drug development. IPMPA is an important molecule in the development of drugs, as it has many advantages that make it a desirable starting point for the synthesis of new compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has a variety of applications in the scientific and pharmaceutical fields. It is used as a starting material in the synthesis of a variety of compounds, including drugs and other chemicals. It is also used in the development of new drugs, as it can be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, this compound is used in the study of biochemical and physiological effects, as it can be used to study the interactions between different molecules and how they affect the body.
Wirkmechanismus
The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is not yet fully understood. However, it is known that this compound binds to receptors in the body, which triggers a cascade of biochemical and physiological effects. This compound binds to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This binding leads to changes in the levels of serotonin, which in turn can lead to changes in mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological processes in the body. It has been found to have a variety of effects, including the ability to modulate serotonin levels, reduce inflammation, and regulate the immune system. Additionally, this compound has been found to have antidepressant and anxiolytic effects, as well as anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has many advantages that make it an ideal starting material for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it easy to store and transport. However, this compound is a relatively large molecule, which can make it difficult to work with in some experiments. Additionally, the effects of this compound can vary depending on the concentration used, which can make it difficult to predict the outcome of an experiment.
Zukünftige Richtungen
The future of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is promising, as there are many potential applications for the compound. It could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, this compound could be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, this compound could be used in the treatment of depression, anxiety, and other psychiatric disorders. Finally, this compound could be used in the study of the immune system and inflammation, as well as in the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-15-7-8-16(18)13(4)9-15/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWAKRQUBYOOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



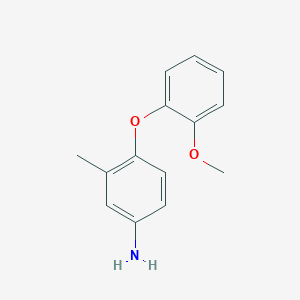
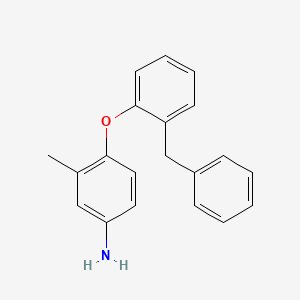
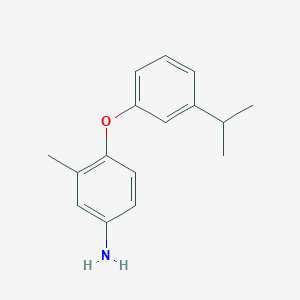

![4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3171819.png)


![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)
